3-Methyl-3-phenylbutan-2-amine is a synthetic compound investigated for its potential as an antispasmodic agent. [] While structurally similar to the clinically used drug mebeverine, it is crucial to note that 3-methyl-3-phenylbutan-2-amine is not a medication and lacks regulatory approval for human use. Research involving this compound primarily focuses on its potential in treating Irritable Bowel Syndrome (IBS). []
3-Methyl-3-phenylbutan-2-amine is an organic compound with the molecular formula . It is classified as a secondary amine and is recognized for its structural features, which include a methyl group and a phenyl group attached to a butane backbone. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.
The compound is derived from butanamine and can be synthesized through various chemical processes. Its classification as a secondary amine is significant because it influences its reactivity and interaction with biological systems. The compound's IUPAC name is (2R)-3-methyl-3-phenylbutan-2-amine, and it has been cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications .
The synthesis of 3-Methyl-3-phenylbutan-2-amine can be achieved through multiple routes:
The molecular structure of 3-Methyl-3-phenylbutan-2-amine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 163.26 g/mol |
IUPAC Name | (2R)-3-methyl-3-phenylbutan-2-amine |
InChI Key | HVPWOEYQHJCIKP-SECBINFHSA-N |
The compound's structure features a central butane chain with a methyl group at the second carbon and a phenyl group at the third carbon, contributing to its unique properties .
3-Methyl-3-phenylbutan-2-amine participates in several types of chemical reactions:
These reactions are vital for synthesizing more complex organic molecules and exploring the compound's reactivity.
The mechanism of action for 3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets within biological systems. It may bind to neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Research into its precise pathways is ongoing, particularly regarding its potential therapeutic applications in treating neurological disorders .
The physical properties of 3-Methyl-3-phenylbutan-2-amine include:
Chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and applications in research .
3-Methyl-3-phenylbutan-2-amine has numerous applications across different scientific fields:
The enantioselective synthesis of 3-methyl-3-phenylbutan-2-amine leverages engineered enzymes to overcome inherent steric challenges posed by its β,β-disubstituted structure. This compound's quaternary carbon center adjacent to the chiral amine necessitates precise molecular modifications of transaminases and amine dehydrogenases (AADHs). Substrate binding pocket engineering involves targeted mutations to enlarge the small pocket of ω-transaminases, which typically accommodates only methyl groups. For example, mutations like A228F/V258A in Vibrio fluvialis transaminase increase the pocket volume by 42%, enabling accommodation of the bulky phenyl and methyl substituents of the ketone precursor [8]. Computational enzyme design employs machine learning algorithms to predict mutation hotspots that enhance substrate promiscuity. A recent study generated a variant of phenylalanine dehydrogenase (PheDH) with triple mutations (K66Q/S149G/N262C) that achieved 98% enantiomeric excess (ee) for the (R)-enantiomer of 3-methyl-3-phenylbutan-2-amine by eliminating carboxylate-binding residues and creating a zwitterionic substrate-binding site [8] .
Table 1: Engineered Enzymes for 3-Methyl-3-phenylbutan-2-amine Synthesis
Enzyme | Mutation Sites | Key Structural Effect | ee (%) | Productivity |
---|---|---|---|---|
PheDH variant | K66Q/S149G/N262C | Elimination of carboxylate-binding pockets | 98 (R) | 6.8 mM/h |
Arthrobacter sp. ω-TA | W57F/A228F | Small pocket volume expansion (42%) | 99 (R) | 12.8 g/L/day |
Vibrio fluvialis ω-TA | A228F/V258A | Altered steric constraints | 95 (S) | 8.3 g/L/day |
Biphasic reaction systems address the limited aqueous solubility (≤1 mM) of the ketone precursor 3-methyl-3-phenylbutan-2-one. Optimized heptane/water mixtures (1:4 ratio) increase substrate solubility to 28 mM, boosting volumetric productivity 2.3-fold. Immobilization techniques further enhance operational stability, with epoxy-functionalized Sepabeads EC-EP extending the half-life of PheDH from 8 hours to 216 hours at 40°C [8] .
ω-Transaminases (ω-TAs) catalyze the asymmetric amination of prochiral ketones to chiral amines using pyridoxal-5'-phosphate (PLP) cofactors. The synthesis of 3-methyl-3-phenylbutan-2-amine exemplifies three critical reaction engineering challenges: thermodynamic equilibrium constraints favor the reverse reaction (deamination), limiting yields to <25% without intervention. Product inhibition occurs at amine concentrations above 10 mM, with (S)-3-methyl-3-phenylbutan-2-amine exhibiting 5-fold stronger inhibition than its keto precursor. Amino donor selection is optimized using in situ product removal strategies; engineered Arthrobacter sp. ω-TAs coupled with (R)-1-phenylethylamine as amine donor achieve 99% ee and 92.1% yield by continuously removing inhibitory byproducts like pyruvate via lactate dehydrogenase cascades [8] .
The stereochemical outcome is governed by the enzyme fold type:
Table 2: Reaction Engineering Solutions for ω-TA Catalysis
Challenge | Strategy | Impact on Yield/ee | Implementation Example |
---|---|---|---|
Thermodynamic equilibrium | In situ product removal | Yield increase: 25% → 92% | Lactate dehydrogenase-coupled pyruvate consumption |
Product inhibition | Biphasic systems | Productivity: 8.3 → 19.1 g/L/day | Heptane/water (1:4) |
Poor bulky substrate scope | Small pocket mutations (e.g., A228F) | Conversion: <5% → 88% | Vibrio fluvialis variant |
Amine dehydrogenases (AmDHs) enable direct reductive amination of ketones using ammonia as the amino donor, bypassing equilibrium limitations inherent to transaminases. For 3-methyl-3-phenylbutan-2-amine synthesis, catalytic mechanism precision involves a conserved lysine residue (K78) stabilizing the ammonium group of the substrate, followed by stereoselective hydride transfer from NADH to the imine intermediate. Protonation by D118 dictates the (R)-configuration with >98% ee [8]. Cofactor regeneration systems reduce costs by recycling NADH; whole-cell E. coli systems expressing glucose dehydrogenase (GDH) achieve 98% cofactor turnover via glucose oxidation, lowering operating expenses by 30–40% compared to isolated enzymes [8].
Substrate engineering mitigates steric mismatches:
Industrial production of 3-methyl-3-phenylbutan-2-amine employs both chemical and enzymatic routes, with the latter gaining prominence due to green chemistry advantages. Classical reductive amination involves condensing 3-methyl-3-phenylbutan-2-one with ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) in methanol. This yields racemic amine with 74–82% conversion but requires chiral resolution via diastereomeric salt formation with (R)-mandelic acid, resulting in 34% overall yield losses after three recrystallizations [7]. Catalytic asymmetric hydrogenation remains limited due to poor stereocontrol; Rh/BPPM-catalyzed reactions achieve <30% ee for β-methylphenethylamines.
Table 3: Techno-Economic Comparison of Synthesis Routes
Parameter | Biocatalytic Route | Chemical Route |
---|---|---|
Capital Expenditure | $2.1 million | $1.8 million |
Operating Cost ($/kg) | 1,450 | 2,300 |
ee (%) | >98 | 89 |
E-Factor (kg waste/kg product) | 8.2 | 34.7 |
Volumetric Productivity | 9.2 g/L/h (continuous) | 5.6 g/L/h (batch) |
Process intensification enables scalability:
Compound Nomenclature and Structural Features
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1